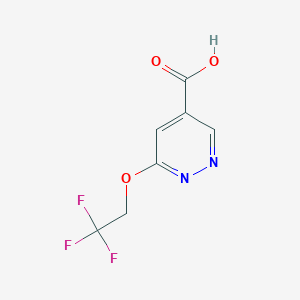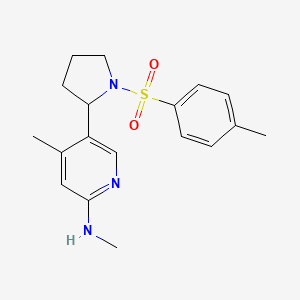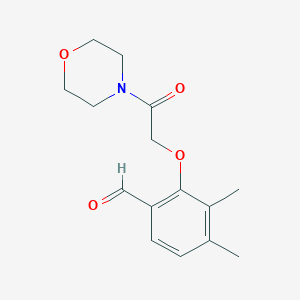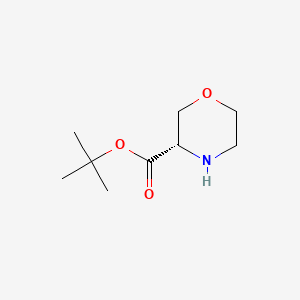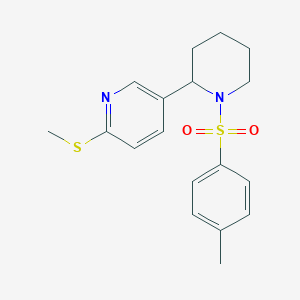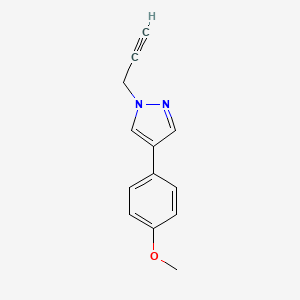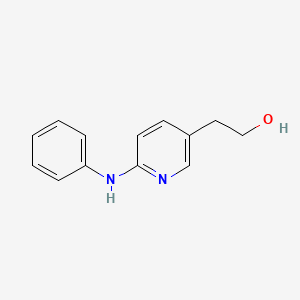
1,3-Diethyl-1H-pyrazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diethyl-1H-pyrazole-5-carbaldehyde is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two ethyl groups at positions 1 and 3, and an aldehyde group at position 5 on the pyrazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Diethyl-1H-pyrazole-5-carbaldehyde can be synthesized through various methods. One common approach involves the cyclocondensation of ethylhydrazine with ethyl acetoacetate, followed by oxidation of the resulting intermediate to form the aldehyde group. The reaction typically requires acidic or basic conditions and may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and catalyst use, to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diethyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl groups can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of catalysts or under reflux conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1,3-Diethyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic properties.
Medicine: Research into its derivatives has shown potential for developing new drugs with anti-inflammatory, analgesic, and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Diethyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to therapeutic effects. For example, some derivatives may inhibit enzymes involved in inflammation, thereby reducing pain and swelling.
Comparación Con Compuestos Similares
1,3-Diethyl-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde: Similar structure but with methyl groups instead of ethyl groups. It may have different reactivity and applications.
1-Methyl-1H-pyrazole-5-carbaldehyde:
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde: Different substitution pattern on the pyrazole ring, affecting its reactivity and applications.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2,5-diethylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C8H12N2O/c1-3-7-5-8(6-11)10(4-2)9-7/h5-6H,3-4H2,1-2H3 |
Clave InChI |
ALUIETVYEIOZRD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C(=C1)C=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11800265.png)



![6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11800273.png)

